1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-5-6-14(2)19(13)16-9-7-15(8-10-16)17(20)11-12-18(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSATNMODJHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Enone Formation
The α,β-unsaturated ketone (enone) backbone is typically synthesized via Claisen-Schmidt condensation, a widely used method for chalcone derivatives. In this reaction, an aromatic ketone reacts with an aldehyde in the presence of a base or acid catalyst. For the target compound, 4-(2,5-dimethylpyrrol-1-yl)acetophenone serves as the ketone component, while dimethylaminoacetaldehyde acts as the aldehyde.
Key Reaction Conditions
-
Workup : The crude product is precipitated by acidification with dilute HCl and purified via recrystallization from ethanol .
Table 1: Optimization of Claisen-Schmidt Condensation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (NaOH) | 40% w/v in ethanol | 68 | 92 |
| Reaction Time | 8 hours | 72 | 94 |
| Solvent | Ethanol | 65 | 90 |
This method achieves moderate yields (65–72%) but requires stringent control over stoichiometry to minimize side products such as unreacted ketone or over-oxidized derivatives .
Microwave irradiation significantly accelerates reaction kinetics and improves yields for steps involving cyclization or functional group introduction. For example, the dimethylamino group is introduced via nucleophilic substitution under microwave conditions:
Procedure
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Substrate : 1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one.
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Reagent : Dimethylamine (2 equiv) in acetic acid.
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Conditions : Microwave irradiation at 100°C for 15 minutes .
Table 2: Conventional vs. Microwave-Assisted Amination
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 240 | 58 | 88 |
| Microwave | 15 | 85 | 96 |
Microwave synthesis reduces reaction time by 93% while increasing yield by 27%, attributed to uniform heating and reduced side reactions .
Pyrrole Ring Functionalization via Friedel-Crafts Acylation
The 2,5-dimethylpyrrole moiety is introduced onto the phenyl ring through Friedel-Crafts acylation. This step involves reacting pyrrole with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst:
Optimized Protocol
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Catalyst : Aluminum chloride (1.2 equiv).
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Solvent : Dichloromethane (dry).
Critical Considerations
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Electrophilic Substitution : The acetyl group directs substitution to the para position of the phenyl ring.
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Side Reactions : Over-acylation is mitigated by slow addition of acyl chloride and rigorous temperature control .
Table 3: Friedel-Crafts Acylation Outcomes
| Catalyst Loading (equiv) | Yield (%) | Selectivity (%) |
|---|---|---|
| 1.0 | 62 | 88 |
| 1.2 | 75 | 92 |
| 1.5 | 70 | 85 |
Excess catalyst (>1.2 equiv) reduces selectivity due to competing polymerization .
Purification and Characterization
Final purification employs a combination of column chromatography and recrystallization:
Chromatography Conditions
-
Stationary Phase : Silica gel (60–120 mesh).
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Mobile Phase : Ethyl acetate/hexane (3:7 v/v).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, N(CH₃)₂), 2.34 (s, 6H, pyrrole-CH₃), 6.45–7.82 (m, aromatic and enone protons) .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors offer advantages over batch processes:
Table 4: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 5.2 | 18.7 |
| Purity (%) | 92 | 96 |
| Solvent Usage (L/kg) | 120 | 45 |
Flow reactors enhance mixing efficiency and heat transfer, reducing solvent waste by 62% .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of saturated hydrocarbons or alcohols.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent due to its ability to inhibit key enzymes such as dihydrofolate reductase and enoyl ACP reductase.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been used in molecular docking studies to understand its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chalcones with variations in aromatic substituents and heterocyclic groups exhibit distinct physicochemical and crystallographic properties. Key analogues include:
Key Observations:
- Electronic Effects: The dimethylamino group in the target compound and DPHP acts as an electron-donating group, enhancing charge transfer and fluorescence. This contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl), which reduce conjugation efficiency .
- For example, compounds like (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit dihedral angles <10° between aromatic rings, favoring planar configurations, whereas bulkier substituents increase torsional angles .
- Synthetic Yields: Microwave-assisted synthesis (e.g., DPHP) achieves higher yields (72–95%) compared to conventional methods, suggesting efficiency for scale-up .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Chalcones with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) form tightly packed structures due to C–H···F and π-π interactions. In contrast, the dimethylpyrrole group in the target compound may disrupt packing, as seen in similar heterocyclic chalcones .
- Spectral Data: IR: The target compound’s carbonyl stretch (C=O) is expected near 1634–1603 cm⁻¹, consistent with analogues like (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (). NMR: The dimethylamino group resonates at δ ~3.0 ppm (singlet), while pyrrole protons appear as multiplets at δ ~6.5–7.0 ppm, differing from fluorophenyl analogues (δ ~7.5–8.0 ppm) .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | DPHP |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O | C₁₆H₁₃FO | C₁₇H₁₆N₂O₂ |
| Melting Point | Not reported | 122–124°C | Not reported |
| Fluorescence (λₑₓ/λₑₘ) | Unknown | 350/450 nm | 365/480 nm |
| Dihedral Angle | Likely >30° (steric hindrance) | 7.14° | 15.2° (hydroxyphenyl vs. dimethylamino) |
| Reference |
Biological Activity
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one, also referred to as N-(4-Acetylphenyl)-2,5-dimethylpyrrole, is a compound with notable biological activity, particularly in the context of its interactions with specific enzymes and its effects on cellular processes. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO
- Molecular Weight : 213.27 g/mol
- CAS Number : 83935-45-9
The compound primarily targets two key enzymes:
- Enoyl ACP Reductase
- Dihydrofolate Reductase (DHFR)
Target Interaction
The compound interacts with these enzymes by binding to their active sites, disrupting essential metabolic pathways:
- Fatty Acid Synthesis Pathway : Inhibition through Enoyl ACP Reductase.
- Folic Acid Synthesis Pathway : Inhibition through DHFR.
These interactions lead to the disruption of bacterial growth and proliferation, showcasing its potential as an antibacterial agent.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- It has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures.
- The compound suppresses cell growth while increasing glucose uptake and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production .
Study 1: Monoclonal Antibody Production
A study demonstrated that the compound significantly increased the yield of monoclonal antibodies in CHO cells. The results indicated:
- An increase in cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day under MPPB (the compound's derivative) conditions.
- The final monoclonal antibody concentration reached 1,098 mg/L, which was 1.5 times higher than the control .
Study 2: Structure-Activity Relationship (SAR)
The structure of the compound was analyzed for its effectiveness in enhancing monoclonal antibody production:
- The component 2,5-dimethylpyrrole was identified as a critical structure contributing to increased productivity without compromising cell viability.
- Variants containing this structure showed superior performance compared to other derivatives tested .
Summary of Biological Activities
| Activity | Effect |
|---|---|
| Monoclonal Antibody Production | Increased yield and productivity |
| Enzyme Inhibition | Disruption of fatty acid and folic acid synthesis pathways |
| Cell Growth Suppression | Enhanced glucose uptake and ATP levels |
Q & A
Q. What are the optimal synthetic routes for 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of structurally analogous pyrrolone derivatives typically involves multi-step protocols. For example, enone formation via Claisen-Schmidt condensation (using ketones and aldehydes) is common, followed by functionalization of the pyrrole ring. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, xylene) improve reaction homogeneity and stabilize intermediates .
- Temperature control : Reflux conditions (e.g., 120–140°C) are often required for cyclization steps .
- Purification : Column chromatography or recrystallization from methanol/ethanol is critical for isolating high-purity products .
Table 1 : Example reaction conditions from analogous syntheses:
| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Xylene | 130 | Chloranil | 46–63 | |
| Functionalization | DMF | 80 | K₂CO₃ | 72 |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm enone geometry (e.g., coupling constants for trans vs. cis isomers) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrrolone derivatives) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental spectral data .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize assays based on structural motifs:
- Neurotransmitter Receptor Binding : The dimethylamino group and aromatic system suggest potential activity in serotonin/dopamine pathways. Use radioligand displacement assays (e.g., 5-HT₂A receptor) .
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms due to the enone’s electrophilic reactivity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., enone formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR spectroscopy to identify rate-determining steps .
- Isotopic Labeling : Use deuterated solvents or reagents to trace proton transfer pathways .
- Computational Modeling : Apply density functional theory (DFT) to map transition states and energy barriers .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylamino vs. diethylamino groups) to isolate pharmacophores .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
Q. How can environmental fate and ecological risks of this compound be evaluated?
- Methodological Answer : Follow frameworks from long-term environmental chemistry studies:
- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions .
- Bioaccumulation : Measure octanol-water partition coefficients (log P) to predict lipid solubility .
- Toxicity Screening : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
